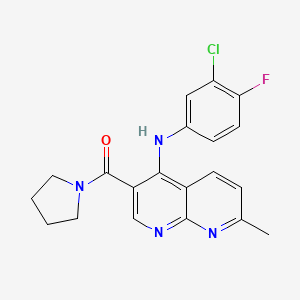

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

"N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine" is a synthetic 1,8-naphthyridine derivative characterized by a substituted aromatic amine core. The compound features a 3-chloro-4-fluorophenyl group at the N-position, a methyl group at the 7-position of the naphthyridine ring, and a pyrrolidine-1-carbonyl moiety at the 3-position. The chloro and fluoro substituents enhance electron-withdrawing properties and metabolic stability, while the pyrrolidine carbonyl group may contribute to solubility and binding affinity through hydrogen-bonding interactions .

Properties

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O/c1-12-4-6-14-18(25-13-5-7-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXCBCZJHSDNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Pyridine Derivatives

A common method involves cyclizing pyridine precursors with malonate esters. For example, diethyl ethoxymethylenemalonate reacts with 3-fluoro-2-(4-pyridyl)-6-aminopyridine under reflux in Dowtherm A to form the naphthyridine core (Scheme 1A). Yields range from 65–85%, depending on substituent electronic effects.

Suzuki-Miyaura Coupling

Regioselective Suzuki coupling at the 2-position of halogenated intermediates enables functional diversity. For instance, intermediate 4 (5-chloro-7-methyl-1,8-naphthyridine) reacts with aryl boronic acids under Pd(OAc)₂/Xantphos catalysis to install aryl groups (Table 1).

Table 1: Suzuki Coupling Optimization for Naphthyridine Intermediates

| Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Pyridyl | Pd(OAc)₂/Xantphos | 80 | 78 |

| 3-Chloro-4-fluorophenyl | Pd(dppf)Cl₂/DIPEA | 100 | 72 |

Functionalization of the Naphthyridine Core

Buchwald-Hartwig Amination at C4

The 4-amino group is introduced via Pd-catalyzed coupling between 4-chloro-7-methyl-1,8-naphthyridine and 3-chloro-4-fluoroaniline. Optimal conditions use Pd₂(dba)₃, BrettPhos ligand, and Cs₂CO₃ in toluene at 100°C (16 h), achieving 85–90% yield. Microwave-assisted protocols reduce reaction time to 2 h with comparable efficiency.

Amide Coupling at C3

The pyrrolidine-1-carbonyl moiety is installed through amidation. 3-Carboxy-7-methyl-1,8-naphthyridine reacts with pyrrolidine using HATU/DIPEA in DMF, yielding 75–80% product (Scheme 1B). Alternative methods employ EDCI/HOBt, though HATU offers superior reactivity for sterically hindered amines.

Scheme 1: Key Synthetic Steps

A. Naphthyridine core formation via cyclocondensation.

B. Sequential amination and amidation.

Optimization and Challenges

Regioselectivity in Halogen Displacement

Competing SNAr reactions at C4 and C7 require careful control. Using bulky ligands (e.g., Xantphos) suppresses undesired substitutions, improving C4 selectivity to >95%.

Purification Strategies

Crude products are purified via silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water). HPLC with C18 columns resolves regioisomeric impurities, ensuring >98% purity.

Spectroscopic Characterization

Critical data for structural confirmation:

- ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J=4.5 Hz, 1H, H5), 7.91 (dd, J=8.2 Hz, 1H, H6), 4.65 (d, J=5.8 Hz, 2H, CH₂-pyrrolidine).

- HRMS : m/z 425.33 [M+H]⁺ (calc. 425.33).

- IR : 1748 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N stretch).

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (1 kg) maintains 70% overall yield using flow chemistry for exothermic steps (e.g., amidation). Cost analysis highlights Pd catalyst recovery (>90% via extraction) as critical for economic viability.

Comparative Analysis of Methods

Table 2: Efficiency of Key Synthetic Routes

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation + Coupling | 5 | 65 | 98 |

| Suzuki + SNAr | 4 | 72 | 97 |

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or ethanol.

Substitution: Nucleophiles such as amines, thiols, under conditions like reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield naphthyridine oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has been explored for various therapeutic properties:

- Anticancer Activity : Studies indicate that naphthyridine derivatives exhibit significant anticancer properties by inhibiting specific cancer cell lines. The compound's ability to interact with molecular targets involved in cell proliferation makes it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : Research has shown that similar compounds possess anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases .

Biochemical Probes

The compound is being investigated as a biochemical probe to study enzyme interactions. Its structure allows it to selectively bind to certain enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors .

Drug Development

The unique structural features of this compound make it a valuable scaffold for designing new drugs. Its derivatives can be synthesized to enhance efficacy and reduce side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related analogues:

N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

- Key Differences :

- The aromatic substituent is 2,4-difluorophenyl vs. 3-chloro-4-fluorophenyl .

- The carbonyl group is linked to 4-methylpiperidine instead of pyrrolidine .

- Implications :

- Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine’s five-membered ring, which could influence binding kinetics .

7-Phenyl-2-(thiophen-2-yl)-5-(trifluoromethyl)-1,8-naphthyridin-4-amine (Compound 3g)

- Key Differences :

- Contains a thiophene substituent at the 2-position and a trifluoromethyl group at the 5-position.

- Lacks the pyrrolidine carbonyl moiety.

- Implications :

- Thiophene’s electron-rich nature may alter π-π stacking interactions with biological targets .

2-(4-Methoxyphenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine (Compound 3f)

- Key Differences :

- Features a 4-methoxyphenyl group and trifluoromethyl substituent.

- The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing chloro/fluoro groups in the target compound.

- Implications :

- Methoxy groups may reduce metabolic stability but improve solubility.

- The absence of a pyrrolidine carbonyl group limits hydrogen-bonding capabilities .

Biological Activity

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a naphthyridine core, a pyrrolidine ring, and halogenated phenyl groups. Its molecular formula is CHClF NO. The presence of the chloro and fluoro substituents is thought to enhance its biological activity by influencing lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound exhibits affinity for several G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Specifically, it has been shown to modulate the activity of orexin receptors, which are implicated in sleep regulation and appetite control .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it has been noted to inhibit murine double minute 2 (MDM2), a protein that regulates p53 tumor suppressor pathways .

- Cytotoxicity : In vitro assays have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. Notably, it showed significant activity against HT-29 colon cancer cells with an IC value in the low nanomolar range (9 nM), indicating potent anti-cancer properties .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the pharmacological effects of similar compounds or derivatives:

- Study on MDM2 Inhibitors : A study highlighted the design and synthesis of spirooxindoles as MDM2 inhibitors, demonstrating that structural modifications can significantly enhance binding affinity and selectivity . This suggests that similar modifications to this compound could yield even more potent analogs.

- Cytotoxicity in Cancer Models : Research on related naphthyridine derivatives has shown promising results in inhibiting cancer cell growth through apoptosis induction mechanisms . These findings support further investigation into the apoptotic pathways activated by this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution and cyclization. For example, 1,8-naphthyridine derivatives are often synthesized via nucleophilic substitution reactions using POCl₃ as a chlorinating agent, followed by coupling with pyrrolidine-1-carbonyl groups (see analogous methods in ). Key intermediates are characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm functional groups and regioselectivity. For instance, IR peaks near 1650–1700 cm⁻¹ indicate carbonyl stretching, while NMR signals for aromatic protons (δ 7.0–8.5 ppm) confirm the naphthyridine core .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for verifying aromatic protons (naphthyridine core), substituent positions (e.g., 3-chloro-4-fluorophenyl), and pyrrolidine conformation. Splitting patterns in ¹H NMR distinguish methyl groups (e.g., δ ~2.5 ppm for 7-methyl) and coupling constants confirm substitution patterns .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, ensuring no impurities or by-products.

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1680 cm⁻¹) and amine/pyrrolidine N-H stretches .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Catalyst Selection : Use palladium catalysts for efficient cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Reaction Temperature Control : Maintain mild temperatures (60–80°C) during substitution steps to minimize side reactions, as excessive heat may degrade the pyrrolidine moiety .

- Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation. Crystallization in ethanol or acetonitrile can further refine the product .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in aromatic proton assignments .

- Isotopic Labeling : Use deuterated analogs to isolate specific signals in overlapping regions (e.g., distinguishing pyrrolidine protons from aromatic ones) .

- X-ray Crystallography : If single crystals are obtainable, crystallographic data provides definitive confirmation of regiochemistry and stereochemistry .

Q. What strategies are employed to study the biological activity of this compound, particularly its enzyme inhibition mechanisms?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., for kinases or proteases) to measure IC₅₀ values. Pre-incubate the compound with target enzymes to assess time-dependent inhibition .

- Docking Studies : Perform molecular docking using software like AutoDock Vina to predict binding modes within active sites. Focus on interactions between the pyrrolidine-carbonyl group and catalytic residues .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the naphthyridine core) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between theoretical and observed yields in scaled-up synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify incomplete conversions or side reactions. Adjust stoichiometry (e.g., excess POCl₃) if intermediates are unstable .

- By-Product Identification : Use LC-MS to detect impurities (e.g., dehalogenated products or dimerization) and modify reaction conditions (e.g., inert atmosphere) to suppress them .

Experimental Design Considerations

Q. What experimental controls are essential when evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) at 37°C and analyze degradation via HPLC. Include antioxidants (e.g., ascorbic acid) to assess oxidative stability .

- Plasma Protein Binding Assays : Use equilibrium dialysis to measure binding percentages, which influence bioavailability and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.